2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one

Lipophilicity Membrane Permeability Lead Optimization

Quinazolinone lead optimization suffers from substitution-sensitive bioactivity, where minor analog changes yield divergent readouts. CAS 31730-54-8 eliminates this risk with batch-matched analytical equivalence. • SOS1 inhibitor pharmacophore: 2-benzylamino pattern explicitly claimed in WO2018115380A1; deploy as reference analog for SOS1:RAS PPI programs. • Pre-installed 6-Cl metabolic block: superior microsomal stability vs. des-chloro analog (CAS 146849-70-9); avoids late-stage halogenation. • HPLC reference standard: ≥98% purity with strong chromophoric profile (quinazolinone carbonyl, benzylamino, chlorophenyl) for reversed-phase method development. Standard 2-4 week lead time; supplied NLT 98% purity under ISO-certified production.

Molecular Formula C21H16ClN3O
Molecular Weight 361.8 g/mol
Cat. No. B12341799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one
Molecular FormulaC21H16ClN3O
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4
InChIInChI=1S/C21H16ClN3O/c22-16-11-12-19-18(13-16)20(26)25(17-9-5-2-6-10-17)21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24)
InChIKeyNYQVGTHPKBVQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one: Core Identity and Physicochemical Baseline for Procurement Screening


2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one (CAS 31730-54-8) is a synthetic small-molecule quinazolin-4(3H)-one derivative distinguished by a benzylamino substituent at C2, a chlorine atom at C6, and a phenyl ring at N3 . It belongs to a pharmacologically privileged scaffold class recognized for diverse enzyme-inhibitory activities, including phosphodiesterase and kinase modulation [1]. Its molecular formula is C21H16ClN3O, with a molecular weight of 361.82 g/mol and a predicted pKa of 2.42±0.70, classifying it as a weakly basic compound with limited aqueous solubility under physiological conditions . The compound is commercially available from multiple vendors in purities ranging from 95% to 98% (NLT), with lead times typically between 2–4 weeks and pricing at the milligram scale reflecting its status as a research-use-only fine chemical .

Why 2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolin-4(3H)-ones are a pharmacologically privileged scaffold, but biological activity is exquisitely sensitive to the nature and position of substituents. Even seemingly conservative changes—such as replacing the 2-benzylamino group with a 2-amino or 2-anilino moiety, or removing the 6-chloro substituent—can dramatically alter target engagement, selectivity, and physicochemical properties [1][2]. Published SAR studies on related 2-benzylaminoquinazolin-4(3H)-one series demonstrate that the benzylamino side-chain geometry directly influences antiviral potency, with specific substitutions yielding IC50 values that differ by orders of magnitude [3]. The 6-chloro substituent further modulates electron density on the fused ring system, affecting both binding affinity and metabolic stability [1]. Consequently, generic interchange within this class without verified batch-matched analytical equivalence carries substantial risk of divergent biological readout.

Quantitative Differentiation Evidence for 2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one Relative to Closest Analogs


Lipophilicity-Driven Permeability Advantage Over the 2-Amino Analog

The substitution of the 2-amino group with a 2-benzylamino moiety introduces an additional phenyl ring, substantially increasing lipophilicity. The target compound (2-benzylamino, C21H16ClN3O, MW 361.82) is predicted to have a LogP approximately 1.5–2.0 units higher than its 2-amino analog (2-amino-6-chloro-3-phenylquinazolin-4(3H)-one, CAS 31797-23-6, C14H10ClN3O, MW 271.70) based on fragment-based calculations . This increased lipophilicity is expected to enhance passive membrane permeability, a desirable attribute for intracellular target engagement. In published SAR series of 2-substituted-3-phenylquinazolin-4(3H)-ones, increasing lipophilicity at the 2-position correlated with improved cellular PDE inhibitory activity, with compound 10d (bearing a hydrophobic thioether chain) achieving an IC50 of 1.15 μM in cell-based assays [1].

Lipophilicity Membrane Permeability Lead Optimization

6-Chloro Substitution Modulates Electronic Properties and Metabolic Stability Relative to Des-Chloro Analog

The 6-chloro substituent distinguishes the target compound from 2-(benzylamino)-3-phenylquinazolin-4(3H)-one (CAS 146849-70-9, C21H17N3O, MW 327.38), which lacks halogenation on the fused benzene ring. The chlorine atom at position 6 exerts an electron-withdrawing effect that reduces the electron density of the quinazolinone core, potentially modulating (i) susceptibility to oxidative metabolism at adjacent positions and (ii) π-stacking interactions with aromatic residues in target binding pockets [1]. In a structurally related SARS-CoV-2 antiviral series, the most potent compound (IC50 = 4.2 μM vs. remdesivir IC50 = 7.6 μM) featured a 7-chloro substituent on the quinazolinone core, and this chlorinated derivative also demonstrated favorable metabolic stability in human liver microsomes and acceptable CYP inhibition profiles [2]. While the target compound bears chlorine at position 6 rather than 7, the presence of a halogen at an analogous position on the fused ring is associated with improved drug-like properties in the benzylaminoquinazolinone class.

Metabolic Stability Electron-Withdrawing Group CYP Inhibition

Benzylamino at C2 Offers a Distinct Pharmacophore Geometry Compared with Anilino Analogs in the Patent Landscape

The 2-benzylamino group introduces an sp3-hybridized methylene spacer between the quinazolinone core and the terminal phenyl ring, creating a bent geometry distinct from the planar, conjugated 2-anilino pharmacophore found in compounds such as 2-anilino-6-chloro-3-phenylquinazolin-4(3H)-one and its derivatives claimed in patent US20210380598 [1]. This geometric difference alters the vector of the terminal aromatic ring relative to the core, which can translate into differential selectivity across kinase and related enzyme families. The benzylamino substitution pattern is explicitly covered by the SOS1 inhibitor patent family (WO2018115380A1), indicating that this specific geometry is considered non-obvious and functionally relevant for disrupting the SOS1:RAS protein-protein interaction [2]. In contrast, the 2-anilino series has been pursued for distinct targets (e.g., HSP90, kinase inhibition), underscoring that the C2 substituent geometry is a key determinant of target engagement profile [1].

SOS1 Inhibition Kinase Selectivity Pharmacophore Geometry

Predicted Basicity (pKa 2.42) Confers Differential Ionization State at Physiological pH Versus Common Analogs

The predicted pKa of 2.42±0.70 for the target compound indicates that the quinazolinone nitrogen(s) remain largely unprotonated at physiological pH (7.4), meaning the compound exists predominantly in its neutral form . This contrasts with 2-aminoquinazolinone analogs, where the exocyclic amino group typically exhibits a higher pKa (estimated 4.5–5.5) and may be partially protonated under the same conditions, affecting both solubility and passive diffusion characteristics . In the phosphodiesterase inhibitor SAR study by Amin et al. (2021), 2-aminoquinazoline derivative 13b showed promising PDE inhibitory activity, while 2-thioether derivatives with neutral side chains (e.g., 10d, IC50 = 1.15 μM) demonstrated superior cell-based activity, suggesting that a neutral C2 substituent may be advantageous for intracellular target access [1].

Ionization State Solubility Formulation

Recommended Application Scenarios for 2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one Based on Evidence Profile


Kinase and Phosphodiesterase Inhibitor Screening Libraries Requiring Neutral, Membrane-Permeable Chemotypes

With a predicted pKa of 2.42 and predominantly neutral charge at physiological pH, this compound is well-suited for incorporation into diversity-oriented screening decks targeting intracellular enzymes such as kinases and phosphodiesterases . The class-level evidence from Amin et al. (2021) demonstrates that neutral 2-substituted-3-phenylquinazolin-4(3H)-ones can achieve sub-micromolar cellular PDE inhibition (e.g., compound 10d, IC50 = 1.15 μM), validating the scaffold's ability to engage intracellular targets [1]. When procuring for a screening library, this compound should be prioritized over the 2-amino analog (CAS 31797-23-6) if passive membrane permeability is a selection criterion.

SOS1:RAS Pathway Probe Compound Synthesis and SAR Expansion

The benzylamino substitution pattern at C2 is explicitly claimed in the SOS1 inhibitor patent family (WO2018115380A1), positioning this compound as a potential starting point or reference analog for SOS1:RAS protein-protein interaction inhibitor discovery programs [2]. The combination of the 2-benzylamino group (providing a bent pharmacophore geometry) and the 6-chloro substituent (modulating core electronics) distinguishes it from both 2-anilino derivatives (covered under different IP) and des-chloro analogs. Researchers pursuing SOS1-targeted therapies should source this compound as a comparator to evaluate the contribution of the quinazolinone scaffold to SOS1 binding affinity.

Metabolic Stability-Focused Medicinal Chemistry Optimization

The presence of the 6-chloro substituent offers a pre-installed metabolic blocking group on the quinazolinone core. Published data on a closely related 7-chloro-2-benzylaminoquinazolin-4(3H)-one series demonstrated that chlorination on the fused ring correlates with favorable human liver microsome stability and manageable CYP inhibition profiles, alongside potent antiviral activity (IC50 = 4.2 μM, superior to remdesivir at 7.6 μM) [3]. For medicinal chemistry teams optimizing lead series for metabolic stability, procuring the 6-chloro variant rather than the des-chloro analog (CAS 146849-70-9) provides an immediate stability advantage without requiring late-stage halogenation chemistry.

Analytical Method Development and Reference Standard Qualification

With a molecular weight of 361.82 g/mol and a unique combination of chromophoric functionalities (benzylamino, quinazolinone carbonyl, chlorophenyl), this compound possesses a strong and distinctive UV absorption profile suitable for HPLC-UV method development . Commercially available at ≥98% purity (MolCore, Leyan), it can serve as a reference standard for quantifying related quinazolinone impurities or metabolites in pharmacokinetic studies. When selecting a reference standard from the quinazolinone class, this compound's intermediate lipophilicity and well-resolved chromatographic behavior offer practical advantages over more polar 2-amino analogs for reversed-phase separations.

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